![molecular formula C17H15N3O5S B2650792 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896297-77-1](/img/structure/B2650792.png)

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

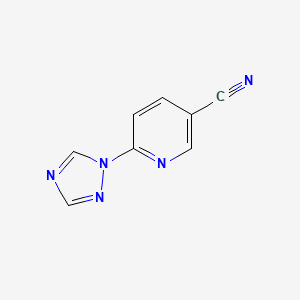

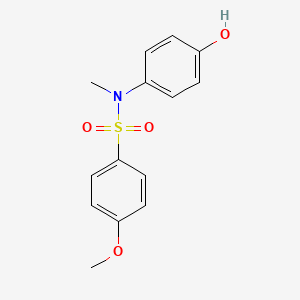

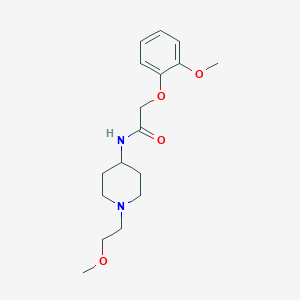

The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a methoxyphenyl group and a methylsulfonylbenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the methoxyphenyl and methylsulfonylbenzamide groups . These functional groups would likely contribute to the overall polarity and reactivity of the molecule.Chemical Reactions Analysis

Oxadiazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The presence of the methoxyphenyl and methylsulfonylbenzamide groups could also influence the reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could contribute to its stability and rigidity, while the methoxyphenyl and methylsulfonylbenzamide groups could influence its polarity and solubility .Scientific Research Applications

Serotonin Receptor Antagonism

A study on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, which share structural similarities with the compound of interest, demonstrated these molecules as potent and selective antagonists of the 5-HT(1B/1D) serotonin receptors. They showed pronounced effects in modulating serotonin release, which could be relevant for disorders associated with serotonin dysregulation (Liao et al., 2000).

Anticancer and Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole, to which the compound is related, were investigated for their potential in cancer treatment and as antimicrobial agents. These studies reveal the structure-activity relationships critical for designing new therapeutics (Faheem, 2018). Additionally, oxadiazole-containing molecules have been explored for their antimicrobial properties, highlighting the significance of the oxadiazole moiety in developing new antimicrobial agents (Desai et al., 2013).

Radiolabelled Compounds for Receptor Imaging

Research into the development of radiolabelled, nonpeptide angiotensin II antagonists indicates the utility of oxadiazole derivatives in medical imaging, specifically for angiotensin II, AT1 receptor imaging. This highlights their potential in diagnostic applications (Hamill et al., 1996).

Corrosion Inhibition

The corrosion inhibition properties of oxadiazole derivatives for mild steel in acidic media have been studied, revealing that these compounds can offer protection against corrosion, which is valuable for industrial applications (Bouklah et al., 2006).

Antidiabetic Potential

Novel dihydropyrimidine derivatives, incorporating oxadiazole moieties, were synthesized and evaluated for their antidiabetic activity through α-amylase inhibition assays. This suggests the potential use of these compounds in the treatment of diabetes (Lalpara et al., 2021).

Future Directions

properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-24-14-9-4-3-8-13(14)16-19-20-17(25-16)18-15(21)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDJFRIBMBSPRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2650715.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(1-phenylethyl)acetamide](/img/structure/B2650717.png)

![5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2650719.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)

![Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2650726.png)

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2650728.png)

![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2650731.png)

![(5Z)-4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(4-nitrophenyl)methylidene]furan-2-one](/img/structure/B2650732.png)